1-Fluorododecane

Descripción

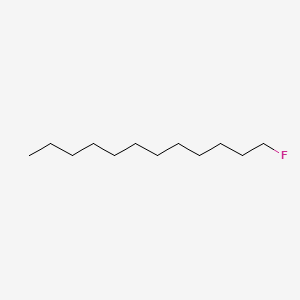

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluorododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25F/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYBNVZCQIDLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074706 | |

| Record name | 1-Fluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-68-9 | |

| Record name | 1-Fluorododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluorododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Fluorododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluorododecane (C₁₂H₂₅F) is a long-chain monofluorinated alkane that holds significant interest in various scientific fields, including materials science and medicinal chemistry. The introduction of a single fluorine atom onto the dodecyl chain imparts unique physicochemical properties that can influence its behavior in both chemical and biological systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a detailed summary of its quantitative data, experimental protocols for the determination of these properties and for its synthesis and key reactions, and visualizations of relevant chemical pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals utilizing or investigating this compound in their work.

Physical Properties

The physical characteristics of this compound are fundamental to its application and handling. A summary of its key physical properties is presented in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₅F | [1] |

| Molecular Weight | 188.33 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 0.807 g/mL at 25 °C | [2] |

| Boiling Point | 225-227 °C | [2] |

| Melting Point | -13 °C | [2] |

| Refractive Index (n²⁰/D) | 1.42 | [2] |

| Flash Point | 106.1 °C (223.0 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane. |

Chemical Properties and Reactivity

This compound exhibits chemical behaviors characteristic of a primary alkyl fluoride. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering this part of the molecule relatively inert. However, the compound can participate in specific reactions under certain conditions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic fluorination of 1-dodecanol using a fluorinating agent such as (Diethylamino)sulfur trifluoride (DAST).[3][4][5][6]

Materials:

-

1-Dodecanol

-

(Diethylamino)sulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-dodecanol (1 equivalent) in anhydrous dichloromethane (20 volumes).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 equivalents) dropwise to the stirred solution under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Safety Note: DAST is toxic and moisture-sensitive, potentially producing hydrogen fluoride gas upon contact with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Halogen Exchange Reaction

This compound can undergo halogen exchange reactions. For instance, it reacts with dibromomethane in the presence of titanocene dichloride and triethyl aluminum to produce a mixture of 1-chlorododecane and 1-bromododecane.[2] This demonstrates the ability to activate the strong C-F bond under specific catalytic conditions.[7]

Materials:

-

This compound

-

Dibromomethane (CH₂Br₂)

-

Titanocene dichloride (Cp₂TiCl₂)

-

Triethylaluminum (Et₃Al)

-

Anhydrous toluene

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of titanocene dichloride.

-

To this mixture, add triethylaluminum (a suitable number of equivalents, to be optimized) and dibromomethane.

-

Stir the reaction mixture at room temperature, monitoring the progress by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched, followed by an aqueous workup.

-

The product mixture of 1-chlorododecane and 1-bromododecane can be isolated and analyzed.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl (CH₃) and methylene (CH₂) groups of the dodecyl chain. The methylene group attached to the fluorine atom will exhibit a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon in the dodecyl chain. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, typically a triplet of triplets, confirming the presence of the fluorine atom and its coupling to the adjacent protons.[8]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is expected to show characteristic losses of alkyl fragments. The fragmentation of n-perfluoroalkanes often involves the initial detachment of a fluorine atom followed by emissions of difluorocarbene.[9] While this compound is not a perfluoroalkane, analogous fragmentation pathways involving the loss of HF or alkyl radicals are expected.[10][11][12]

Role in Drug Development and Biological Interactions

While this compound itself is not a therapeutic agent, its properties as a long-chain fluorinated alkane make it relevant to drug development and the study of biological systems. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[13][14]

Interaction with Lipid Bilayers

Long-chain alkanes, including their fluorinated analogs, can intercalate into the hydrophobic core of lipid bilayers, which form the basis of cell membranes. This interaction can alter the physical properties of the membrane, such as its fluidity and thickness. Molecular dynamics simulations have been used to study the insertion of perfluoroalkyl substances into phospholipid bilayers, showing that these interactions are driven by favorable free energy gradients.[13][15] The presence of the electronegative fluorine atom can influence the local electronic environment within the membrane.

Use as a Molecular Tracer

Isotopically labeled compounds, including those containing radioactive isotopes of fluorine (e.g., ¹⁸F), are used as tracers in biological studies and medical imaging techniques like Positron Emission Tomography (PET).[16][17][18][19] While this compound with the stable ¹⁹F isotope is not a PET tracer, its fluorinated nature makes it a candidate for studies involving ¹⁹F NMR spectroscopy in biological systems, which can provide information about the local environment and mobility of the molecule.

Experimental Protocols for Physical Property Determination

Standard laboratory procedures can be employed to verify the physical properties of this compound.

Table 2: Experimental Methodologies for Physical Property Determination

| Property | Experimental Method | Brief Protocol |

| Boiling Point | Thiele Tube Method | A small sample is heated in a tube with an inverted capillary. The temperature at which a steady stream of bubbles emerges and then ceases upon cooling, with liquid entering the capillary, is recorded as the boiling point.[20][21] |

| Density | Pycnometer Method | A pycnometer of a known volume is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.[22][23] |

| Refractive Index | Abbe Refractometer | A few drops of the sample are placed on the prism of an Abbe refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs, and the refractive index is read from the scale.[22] |

| Solubility | Visual Miscibility Test | A small amount of this compound is added to a test tube containing a solvent (e.g., water, dichloromethane). The mixture is agitated, and the formation of a single homogeneous phase (soluble) or two distinct phases (insoluble) is observed.[20] |

Conclusion

This compound is a valuable compound with a unique set of physical and chemical properties conferred by its long alkyl chain and terminal fluorine atom. This guide has provided a detailed overview of these properties, along with experimental protocols for their determination and for the synthesis and reaction of the molecule. The information presented herein is intended to support researchers and professionals in their endeavors involving this versatile fluorinated alkane.

References

- 1. This compound | C12H25F | CID 9548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 334-68-9 [amp.chemicalbook.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Alcohol to Fluoride - DAST [commonorganicchemistry.com]

- 6. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]

- 8. biophysics.org [biophysics.org]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Molecular Mechanisms of Perfluoroalkyl Substances Integration into Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Does fluoride disrupt hydrogen bond network in cationic lipid bilayer? Time-dependent fluorescence shift of Laurdan and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular dynamics simulations of biological membranes and membrane-associated phenomena across scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioactive tracer - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. osti.gov [osti.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. alameda.edu [alameda.edu]

- 21. 1.4 Physical Properties-Density, Viscosity, and Surface Tension | Fluid Mechanics for Chemical Engineers | InformIT [informit.com]

- 22. vivekanandcollege.ac.in [vivekanandcollege.ac.in]

- 23. scribd.com [scribd.com]

An In-Depth Technical Guide to the Synthesis of 1-Fluorododecane from 1-Dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-fluorododecane from its precursor, 1-dodecanol. The conversion of an alcohol to an alkyl fluoride is a crucial transformation in medicinal chemistry and materials science, as the introduction of a fluorine atom can significantly alter a molecule's biological activity, metabolic stability, and physicochemical properties. This document details two prominent methods for this synthesis, offering a comparative analysis of reagents, reaction conditions, and yields.

Introduction

1-Dodecanol, a readily available fatty alcohol, serves as a common starting material for the synthesis of this compound. The direct substitution of the hydroxyl group with a fluorine atom, known as deoxyfluorination, is a challenging yet essential reaction. This guide focuses on two effective methodologies: fluorination using a specialized fluorous reagent, N,N-diethyl-α,α-difluoro-[3,5-bis(1H,1H,2H,2H-perfluorodecyl)benzyl]amine, and a more general approach utilizing sulfonyl fluorides, exemplified by perfluorobutanesulfonyl fluoride (PBSF).

Method 1: Fluorination using a Fluorous Deoxy-fluorinating Reagent

A specific method for the synthesis of this compound from 1-dodecanol employs the fluorous deoxy-fluorinating reagent N,N-diethyl-α,α-difluoro-[3,5-bis(1H,1H,2H,2H-perfluorodecyl)benzyl]amine. This method, detailed in a 1987 publication in Tetrahedron Letters, offers a specialized approach to this transformation.[1]

Reaction Scheme

Figure 1. Reaction scheme for the synthesis of this compound using a fluorous deoxy-fluorinating reagent.

Experimental Protocol

Quantitative Data

Specific yield and reaction conditions for this particular synthesis of this compound require access to the full text of the cited literature.

Method 2: Deoxyfluorination using Sulfonyl Fluorides

A more general and widely applicable method for the conversion of primary alcohols to alkyl fluorides involves the use of sulfonyl fluorides, such as perfluorobutanesulfonyl fluoride (PBSF), in combination with a fluoride source. This approach offers high yields and good functional group tolerance.

Reaction Scheme

Figure 2. General reaction pathway for the synthesis of this compound using a sulfonyl fluoride.

Experimental Protocols

General Procedure for Deoxyfluorination of Primary Alcohols using PyFluor:

A representative procedure using a related sulfonyl fluoride, 2-pyridinesulfonyl fluoride (PyFluor), provides a framework for this type of transformation. To a solution of the primary alcohol in a suitable solvent (e.g., toluene or an ethereal solvent), PyFluor and a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are added. The reaction is typically stirred at room temperature.[3]

Example Protocol (General for Primary Alcohols):

-

Dissolve 1-dodecanol (1.0 eq) in anhydrous toluene.

-

Add PyFluor (1.1 eq).

-

Add DBU (1.5 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

For the deoxyfluorination of primary alcohols using sulfonyl fluorides like PyFluor, high yields are generally reported with minimal formation of elimination byproducts.[4][5] While a specific yield for 1-dodecanol is not explicitly stated in the general procedures, primary alcohols typically afford the corresponding alkyl fluorides in good to excellent yields.

| Reagent System | Substrate | Product | Yield | Reference |

| PyFluor / DBU | Primary Alcohols | Alkyl Fluorides | High | [4][5] |

| PBSF | Primary Alcohols | Alkyl Fluorides | High | [3] |

Table 1. Representative yields for the deoxyfluorination of primary alcohols using sulfonyl fluorides.

Comparison of Methods

| Feature | Fluorous Reagent Method | Sulfonyl Fluoride Method |

| Reagent | N,N-diethyl-α,α-difluoro-[3,5-bis(1H,1H,2H,2H-perfluorodecyl)benzyl]amine | Perfluorobutanesulfonyl fluoride (PBSF) or 2-pyridinesulfonyl fluoride (PyFluor) |

| Advantages | Potentially simplified purification via fluorous extraction. | Readily available and more general reagents, high yields, good functional group tolerance, thermally stable reagents (PyFluor).[3][4][5] |

| Disadvantages | Specialized and likely more expensive reagent. | May require careful optimization of base and reaction conditions. |

Table 2. Comparison of the two synthetic methods.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the long alkyl chain. The terminal methyl group will appear as a triplet, and the methylene group adjacent to the fluorine atom will be a triplet of triplets due to coupling with both the adjacent methylene group and the fluorine atom.

-

¹³C NMR : The carbon spectrum will show a signal for the carbon atom bonded to fluorine that is split into a doublet due to one-bond C-F coupling.

-

¹⁹F NMR : The fluorine NMR spectrum will exhibit a single signal, typically a triplet, due to coupling with the adjacent methylene protons.[6]

-

-

Mass Spectrometry (MS) :

-

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and confirm the molecular weight of this compound.[6]

-

Logical Workflow for Synthesis and Analysis

Figure 3. Workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound from 1-dodecanol can be effectively achieved through several deoxyfluorination methods. The use of specialized fluorous reagents offers a niche approach with potential purification advantages, while the more general method employing sulfonyl fluorides like PyFluor provides a robust and high-yielding route with broad applicability. The choice of method will depend on factors such as reagent availability, cost, and the scale of the synthesis. Proper analytical characterization is crucial to confirm the identity and purity of the final product. This guide provides the necessary foundational knowledge for researchers and professionals to undertake this important synthetic transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

1-Fluorododecane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluorododecane, including its chemical identity, physical properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound is a linear-chain alkyl fluoride. Its unique properties make it a subject of interest in various chemical research domains, including as a building block in organic synthesis and for the development of novel materials.

Molecular Structure: The molecular structure of this compound consists of a twelve-carbon aliphatic chain with a single fluorine atom attached to the terminal carbon.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅F | [2][3] |

| Linear Formula | CH₃(CH₂)₁₁F | [1] |

| Molecular Weight | 188.33 g/mol | [1] |

| Density | 0.807 g/mL at 25 °C | [1] |

| Boiling Point | 225-227 °C | [3] |

| Refractive Index | n20/D 1.42 | [1][3] |

| Flash Point | 106.1 °C (closed cup) | |

| SMILES | CCCCCCCCCCCCF | [1][3] |

| InChI | 1S/C12H25F/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | [1][2] |

| InChIKey | YHYBNVZCQIDLSQ-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The two primary approaches are the direct fluorination of 1-dodecanol and halogen exchange reactions. Detailed experimental protocols for these methods are provided below.

Synthesis of this compound from 1-Dodecanol via Deoxyfluorination

This method involves the conversion of the hydroxyl group of 1-dodecanol to a fluorine atom using a deoxyfluorinating agent such as Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor® is known to be a more thermally stable alternative to DAST (Diethylaminosulfur trifluoride).

Materials:

-

1-Dodecanol (C₁₂H₂₆O)

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride, 50% solution in THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-dodecanol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Deoxo-Fluor® (1.5 to 2.0 equivalents) to the stirred solution. Caution: Deoxo-Fluor® reacts exothermically with water and alcohols. The addition should be performed dropwise to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: This will generate gas; ensure adequate ventilation.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.

Synthesis of this compound via Halogen Exchange

This method involves the substitution of a halogen atom (e.g., bromine or iodine) with fluorine. A common approach is the Finkelstein reaction, where an alkyl halide is treated with a source of fluoride ions. Alternatively, modern catalytic methods can be employed. A titanium-catalyzed halogen exchange reaction provides an efficient route for this transformation.

Materials:

-

1-Bromododecane or 1-Iodododecane

-

Titanocene dichloride (Cp₂TiCl₂) (catalyst)

-

Triethylaluminum (Et₃Al)

-

A source of fluoride, such as silver(I) fluoride (AgF) or another suitable metal fluoride.

-

Anhydrous toluene or other suitable aprotic solvent

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Dry glassware

Procedure:

-

Preparation of the Catalytic System: In a dry Schlenk flask under an inert atmosphere, dissolve titanocene dichloride (e.g., 5 mol%) in anhydrous toluene.

-

Reaction Setup: To this solution, add 1-bromododecane (1.0 equivalent) and the fluoride source (e.g., 1.5 equivalents).

-

Initiation: Cool the mixture to 0 °C and slowly add triethylaluminum (e.g., 1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by GC-MS). The reaction progress is indicated by the formation of the corresponding aluminum halide salt as a precipitate.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation or column chromatography.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Experimental Workflow: Synthesis from 1-Dodecanol

Caption: Workflow for the synthesis of this compound from 1-dodecanol.

References

The Solubility of 1-Fluorododecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorododecane (C₁₂H₂₅F) is a linear-chain fluoroalkane that holds interest in various scientific and industrial sectors, including pharmaceuticals, materials science, and as a solvent in organic synthesis. Its unique physical and chemical properties, imparted by the presence of a single fluorine atom on a long alkyl chain, influence its behavior in solution. A thorough understanding of its solubility in different organic solvents is crucial for its effective application, formulation, and in designing reaction media.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a general experimental protocol for its solubility determination, and presents a logical workflow for this procedure.

Core Concepts: Solubility of Haloalkanes

The solubility of a substance is governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. Haloalkanes, including this compound, are generally considered nonpolar or weakly polar molecules. The long dodecyl chain in this compound is nonpolar, and while the carbon-fluorine bond introduces some polarity, the overall molecule exhibits predominantly nonpolar characteristics.

Therefore, this compound is expected to be readily soluble in nonpolar organic solvents such as hydrocarbons (e.g., hexane, heptane) and ethers.[1] Conversely, it has poor solubility in highly polar solvents like water. One source indicates a water solubility of 0.267 mg/L, underscoring its hydrophobic nature.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a detailed quantitative dataset for the solubility of this compound across a wide range of organic solvents at various temperatures. The available information is largely qualitative, indicating its general solubility in nonpolar media. For research and development purposes requiring precise solubility values, experimental determination is necessary.

The following table summarizes the available quantitative and qualitative solubility information for this compound.

| Solvent Class | Specific Solvent | Temperature (°C) | Solubility | Citation |

| Alkanes | Hexane | Not Specified | Soluble | [1] |

| Heptane | Not Specified | Soluble | [1] | |

| Water | Water | Not Specified | 0.267 mg/L |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent. This method is based on the classical and widely used "shake-flask" or equilibrium saturation method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (solvent-compatible)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically, but a common starting point is 24-48 hours.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow for the separation of the two phases.

-

Carefully extract an aliquot of the solvent phase (the supernatant) using a syringe. Ensure that no undissolved this compound is drawn into the syringe.

-

Filter the aliquot through a syringe filter that is compatible with the solvent to remove any microscopic droplets of the undissolved solute.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound in the same solvent to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

1-Fluorododecane safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-Fluorododecane

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound (CAS No: 334-68-9), a long-chain 1-fluoroalkane.[1][2]

Chemical Identification

Proper identification is the first step in ensuring chemical safety. This compound is also known by several synonyms.[3]

| Identifier | Value |

| CAS Number | 334-68-9[1][3] |

| EC Number | 206-381-1[3] |

| Molecular Formula | C12H25F[1][3] |

| Molecular Weight | 188.33 g/mol [3] |

| Synonyms | Dodecyl fluoride, n-Dodecyl fluoride[1][3][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe storage and handling.

| Property | Value |

| Melting Point | -13°C[1] |

| Boiling Point | 225-227°C[1][5] |

| Density | 0.807 g/mL at 25°C[1] |

| Flash Point | 106.1°C (223.0°F) - closed cup |

| Refractive Index | n20/D 1.42[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[6] The Globally Harmonized System (GHS) classification provides a clear understanding of its potential dangers.

| GHS Classification | Details |

| Signal Word | Danger [3][6] |

| Pictograms | GHS06 (Skull and Crossbones)[1] |

| Hazard Statements | H300: Fatal if swallowed.[3][6] H413: May cause long lasting harmful effects to aquatic life.[3][6] |

| Hazard Classes | Acute Toxicity, Oral (Category 2)[6]. Hazardous to the aquatic environment, long-term hazard (Category 4).[6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[3][6] P270: Do not eat, drink or smoke when using this product.[6] P273: Avoid release to the environment.[6] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] P321: Specific treatment (see supplemental first aid instructions on this label).[6] P330: Rinse mouth.[6] P405: Store locked up.[6] P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Toxicological Data

Toxicological information is critical for assessing health risks. Data on this compound is limited, but acute toxicity has been determined.

| Toxicity | Value |

| Acute Toxicity | LD50 Intraperitoneal - Mouse - 2.5 mg/kg[3] |

No data is available for skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3]

Experimental and Handling Protocols

Adherence to strict protocols is essential to minimize risk when working with this compound.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

-

Engineering Controls: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure safety showers and eyewash stations are readily accessible.[7]

-

Pre-Use Inspection: Before use, carefully inspect the container for any damage or leaks.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3] Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

-

Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves must be inspected prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] Wear a lab coat or a chemical-resistant apron.[3][7]

-

Respiratory Protection: If a risk assessment shows air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[3]

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapor or mist.[3] Keep the container tightly closed when not in use.[3][7] Do not eat, drink, or smoke in the handling area.[6]

-

Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[3]

Accidental Release (Spill) Protocol

In the event of a spill, follow these steps to contain and clean the release safely.

-

Evacuate: Evacuate unnecessary personnel from the immediate area.[8]

-

Ventilate: Ensure adequate ventilation.[3]

-

Personal Protection: Wear appropriate PPE, including respiratory protection.[3] Avoid breathing vapors, mist, or gas.[3]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains.[3]

-

Cleanup:

-

Post-Cleanup: Ventilate the area and wash the spill site after the material pickup is complete.[7]

Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

First Aid Measures

-

General Advice: Consult a physician.[3] Show this safety data sheet to the doctor in attendance.[3]

-

If Inhaled: Move the person into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[3]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[3] Take the victim immediately to the hospital and consult a physician.[3]

-

In Case of Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[3]

-

If Swallowed: Do NOT induce vomiting. [8] Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and immediately call a poison center or doctor.[3]

Firefighting Measures

| Firefighting Information | Details |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |

| Special Hazards | Combustion may produce carbon oxides and hydrogen fluoride.[3][8] The substance is combustible.[3] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3] |

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3] Store locked up.[6] The designated storage class is 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials).

-

Disposal: Waste materials must be disposed of in accordance with national and local regulations.[9] Dispose of contaminated materials and containers as hazardous waste.[3]

Workflow for Handling and Emergency Response

The following diagram illustrates the logical workflow for safely managing a this compound spill.

Caption: Emergency response workflow for a this compound spill.

References

- 1. This compound | 334-68-9 [chemicalbook.com]

- 2. This compound | 334-68-9 [amp.chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Dodecane, 1-fluoro- (CAS 334-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C12H25F | CID 9548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 1-Fluorododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-fluorododecane, a fluorinated long-chain alkane. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The actual experimental data is available in public databases such as PubChem, the NIST WebBook, and SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.45 | dt | ~47.5, ~6.3 | F-CH₂- |

| ~1.70 | m | - | F-CH₂-CH₂- |

| ~1.2-1.4 | m | - | -(CH₂)₉- |

| ~0.88 | t | ~6.9 | -CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| ~84.3 | d, ¹JCF ≈ 164 | F-CH₂- |

| ~31.9 | d, ²JCF ≈ 19.5 | F-CH₂-CH₂- |

| ~22.7-30.7 | - | -(CH₂)₉- |

| ~14.1 | - | -CH₃ |

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~-218 | t | ~47.5 | F-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~1467 | Medium | C-H bend (alkane) |

| ~1088 | Strong | C-F stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 188.2 | Low | [M]⁺ (Molecular Ion) |

| 169 | Low | [M-F]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 71 | Medium | [C₅H₁₁]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[1]

-

The solution is transferred to a clean 5 mm NMR tube.[1]

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[1]

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 220-240 ppm is set.

-

-

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 16-64 scans are typically acquired.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used.

-

Spectral Width: A spectral width of approximately 50-100 ppm, centered around the expected chemical shift, is set.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction and baseline correction are applied to the resulting spectrum.

-

Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Integration of the peaks is performed to determine the relative ratios of the different nuclei.

-

Coupling constants are measured from the multiplet patterns.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

A second salt plate is placed on top to create a thin liquid film between the plates.[2]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Mode: Transmission mode is employed.

-

Scan Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample analysis.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The wavenumbers of the significant absorption bands are identified.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: The injector temperature is set to approximately 250 °C.

-

Oven Program: A temperature program is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is used.

-

Mass Range: The mass-to-charge ratio (m/z) is scanned over a range of, for example, 40-400 amu.

-

Ion Source Temperature: The ion source temperature is typically maintained at around 230 °C.

-

Quadrupole Temperature: The quadrupole temperature is often set to about 150 °C.

-

Data Processing:

-

The total ion chromatogram (TIC) is analyzed to identify the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

The fragmentation pattern is analyzed to identify the molecular ion and significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Fluorododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorododecane (C₁₂H₂₅F) is a long-chain alkyl fluoride whose properties are of interest in various fields, including materials science and drug development, where the introduction of fluorine can significantly alter a molecule's chemical and physical characteristics. Understanding the thermal stability and decomposition pathways of this compound is crucial for determining its viability in applications that may involve elevated temperatures, as well as for predicting its environmental fate and degradation products. This technical guide synthesizes information on related compounds to forecast the thermal behavior of this compound, details appropriate experimental protocols for its analysis, and provides visual representations of the predicted chemical processes and experimental workflows.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value |

| Molecular Formula | C₁₂H₂₅F |

| Molecular Weight | 188.33 g/mol |

| Boiling Point | 225-227 °C |

| Density | 0.807 g/mL at 25 °C |

| Refractive Index | n20/D 1.42 |

| CAS Number | 334-68-9 |

Predicted Thermal Stability

The thermal stability of an organic molecule is primarily dictated by the strength of its covalent bonds. The introduction of a fluorine atom into an alkane chain significantly impacts its stability due to the high bond dissociation energy (BDE) of the carbon-fluorine (C-F) bond.

Bond Dissociation Energies:

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-F | ~488[1] |

| C-H | ~414[2] |

| C-C | ~348 |

The C-F bond is recognized as the strongest single bond in organic chemistry.[1][3] This high energy requirement for homolytic cleavage suggests that the C-F bond in this compound will be the most resistant to breaking at elevated temperatures. In comparison, C-C and C-H bonds are considerably weaker and are therefore more likely to be the sites of initial thermal degradation.

Based on these bond energies, this compound is predicted to be more thermally stable than its non-fluorinated counterpart, n-dodecane. The pyrolysis of n-dodecane is known to occur at temperatures in the range of 750-1430 K.[4][5] It is anticipated that this compound would require higher temperatures to initiate decomposition under similar conditions. Fluoroalkanes, in general, exhibit enhanced thermal stability compared to their hydrocarbon analogs.[6][7]

Predicted Thermal Decomposition Pathways

The thermal decomposition of long-chain alkanes typically proceeds via a free-radical chain reaction mechanism. It is highly probable that this compound follows a similar pathway, with the reaction being initiated by the cleavage of the weakest bonds in the molecule.

Initiation: The initial step in the decomposition is the homolytic cleavage of a C-C bond, as these are the weakest bonds in the molecule. Cleavage of internal C-C bonds is generally favored over terminal C-C bonds due to the formation of more stable secondary radicals.[8]

-

Reaction: CH₃(CH₂)₁₀CH₂F → R₁• + R₂• (where R₁• and R₂• are alkyl radicals)

Propagation: Once initial radicals are formed, a chain reaction ensues, involving hydrogen abstraction and β-scission.

-

Hydrogen Abstraction: The initial alkyl radicals can abstract a hydrogen atom from another this compound molecule to form a more stable dodecyl radical.

-

β-Scission: The resulting dodecyl radicals can undergo cleavage at the C-C bond that is beta to the radical center, yielding a smaller alkene and a new alkyl radical. This process is a major pathway for the formation of smaller hydrocarbon products.[4][9]

Potential Role of the Fluorine Atom: While the C-F bond itself is very strong, the high electronegativity of fluorine can influence the reactivity of the rest of the molecule. At sufficiently high temperatures, elimination of hydrogen fluoride (HF) is a possible decomposition pathway for fluoroalkanes.[7] This could lead to the formation of dodecene.

Predicted Decomposition Products: Based on the decomposition mechanisms of n-dodecane and other long-chain alkanes, the thermal decomposition of this compound is expected to yield a complex mixture of smaller molecules.

| Product Class | Examples |

| Alkanes | Methane, Ethane, Propane, Butane, etc. |

| Alkenes | Ethene, Propene, Butene, various isomers |

| Fluorinated Compounds | Hydrogen Fluoride (HF), smaller fluoroalkanes |

| Larger Fragments | Unreacted this compound, larger olefins |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and analytical techniques would be employed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are used to determine the temperatures at which thermal events such as boiling and decomposition occur, and to measure the energy changes associated with these events.

-

Objective: To determine the onset of decomposition of this compound and its boiling point.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small sample of this compound (5-15 mg) is weighed into an appropriate sample pan (e.g., hermetically sealed aluminum for DSC, alumina for TGA).[10][11]

-

TGA/DSC Experimental Parameters:

-

Temperature Program:

-

Atmosphere: The experiment should be run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

-

Data Analysis: The TGA curve will show mass loss as a function of temperature. The onset of significant mass loss after the boiling point indicates the beginning of decomposition. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying the volatile products formed during thermal decomposition.

-

Objective: To separate and identify the chemical constituents of the decomposition products.

-

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis tube.[12]

-

Py-GC-MS Experimental Parameters:

-

Pyrolysis: The sample is rapidly heated to a temperature above its decomposition point (determined by TGA) and held for a short period (e.g., 30 seconds). A double-shot or evolved gas analysis (EGA) approach can be used to first desorb any volatile impurities at a lower temperature before pyrolyzing the sample at a higher temperature.[13]

-

Gas Chromatography (GC): The volatile fragments are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 300°C), and then hold for a period to ensure all components elute.

-

Mass Spectrometry (MS): The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.

-

-

Data Analysis: The chromatogram will show peaks corresponding to the different decomposition products. The mass spectrum of each peak is used to identify the compound.

Visualizations

Predicted Decomposition Pathway of this compound

References

- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 2. Bond_dissociation_energy [chemeurope.com]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. Investigation of n-dodecane pyrolysis at various pressures and the development of a comprehensive combustion model [ideas.repec.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Experimental and kinetic study of high pressure pyrolysis of n-dodecane - Beijing Institute of Technology [pure.bit.edu.cn]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: A Two-Step Pyrolysis-Gas Chromatography Method with Mass Spectrometric Detection for Identification of Tattoo Ink Ingredients and Counterfeit Products [jove.com]

- 13. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

A Technical Guide to 1-Fluorododecane: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorododecane, a long-chain saturated fatty alkyl fluoride, is a versatile chemical compound with growing importance in various fields of chemical research and development. Its unique physicochemical properties, stemming from the presence of a single fluorine atom, make it a valuable building block in organic synthesis, a substrate in enzymatic studies, and a component in materials science. The judicious incorporation of fluorine into organic molecules can significantly alter their biological activity, metabolic stability, and pharmacokinetic profiles, making fluorinated compounds like this compound of particular interest to the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of the commercial availability of this compound, its key suppliers, and its physical and chemical properties. Furthermore, it delves into its application in cutting-edge research, offering detailed, generalized experimental protocols for its use in regioselective hydroxylation reactions catalyzed by cytochrome P450 enzymes and in titanocene-catalyzed halogen exchange reactions.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically range from 97% to over 98%. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Typical Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | ≥98% | 334-68-9 | C₁₂H₂₅F | 188.33 |

| Molport | ≥98% | 334-68-9 | C₁₂H₂₅F | 188.33 |

| Parchem | Custom | 334-68-9 | C₁₂H₂₅F | 188.33 |

| ChemicalBook | ≥97% | 334-68-9 | C₁₂H₂₅F | 188.33 |

| Santa Cruz Biotechnology | ≥98% | 334-68-9 | C₁₂H₂₅F | 188.33 |

| TCI America | >98.0% (GC) | 334-68-9 | C₁₂H₂₅F | 188.33 |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental setups.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 227-229 °C |

| Melting Point | -13 °C |

| Density | 0.807 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.422 |

| Flash Point | 94 °C (201 °F) |

| Solubility | Insoluble in water; Soluble in many organic solvents. |

Key Experimental Applications and Protocols

This compound serves as a valuable substrate and reactant in various chemical transformations. Two prominent examples are detailed below with generalized experimental protocols.

Regioselective Hydroxylation using Cytochrome P450 BM3

The terminal fluorine atom in this compound influences the regioselectivity of hydroxylation reactions catalyzed by enzymes like Cytochrome P450 BM3. This makes it a useful probe for studying enzymatic C-H activation and for the synthesis of specifically functionalized long-chain alcohols.

Experimental Protocol: Generalized Procedure for Cytochrome P450 BM3-catalyzed Hydroxylation

This protocol is a generalized representation based on typical enzymatic hydroxylation reactions.

Materials:

-

This compound

-

Cytochrome P450 BM3 (wild-type or engineered variant)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Dichloromethane (for analysis)

-

Anhydrous sodium sulfate

-

Internal standard for GC analysis (e.g., 1-dodecanol)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

-

Enzyme and Substrate Addition: Add the Cytochrome P450 BM3 enzyme to the buffer solution to a final concentration typically in the low micromolar range. Subsequently, add this compound (dissolved in a minimal amount of a co-solvent like DMSO if necessary) to the desired final concentration (e.g., 1 mM).

-

Initiation of Reaction: Initiate the reaction by adding a molar excess of NADPH.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a specified period (e.g., 30 minutes to several hours), monitoring the consumption of NADPH spectrophotometrically at 340 nm.

-

Quenching and Extraction: Quench the reaction by adding an organic solvent such as ethyl acetate. Extract the products from the aqueous phase by vigorous mixing, followed by separation of the organic layer. Repeat the extraction process to ensure complete recovery.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Analysis: Redissolve the residue in a suitable solvent like dichloromethane. Analyze the product mixture by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion and regioselectivity of the hydroxylation. Use an internal standard for quantitative analysis.

Titanocene-Catalyzed Halogen Exchange Reaction

This compound can undergo halogen exchange reactions, for instance, to be converted into other dodecyl halides. Titanocene dichloride in the presence of a trialkylaluminum co-catalyst is an effective system for such transformations.

Experimental Protocol: Generalized Procedure for Titanocene-Catalyzed Halogen Exchange

This protocol is a generalized representation based on typical titanocene-catalyzed halogen exchange reactions.

Materials:

-

This compound

-

Titanocene dichloride (Cp₂TiCl₂)

-

Triethylaluminum (Et₃Al) or other trialkylaluminum

-

Halogen source (e.g., dichloromethane for chlorination)

-

Anhydrous toluene or other suitable anhydrous solvent

-

Anhydrous sodium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous toluene.

-

Catalyst and Reagent Addition: To the solution, add the halogen source (e.g., dichloromethane). Subsequently, add a catalytic amount of titanocene dichloride.

-

Initiation of Reaction: Cool the mixture in an ice bath and slowly add the trialkylaluminum (e.g., triethylaluminum) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for the required duration (e.g., 1-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or GC analysis of aliquots.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Work-up: Dilute the mixture with a non-polar solvent like hexane and wash sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.

Signaling Pathways and Logical Relationships

The enzymatic hydroxylation of this compound by Cytochrome P450 follows a well-established catalytic cycle. The following diagram illustrates the key steps in this process.

Conclusion

This compound is a commercially accessible and valuable compound for researchers in organic synthesis and biochemistry. Its unique properties make it an excellent substrate for studying enzymatic reactions and for use in the development of novel fluorinated molecules. The provided generalized protocols for its application in cytochrome P450-catalyzed hydroxylation and titanocene-catalyzed halogen exchange reactions serve as a starting point for further exploration and optimization in the laboratory. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile building blocks like this compound is set to increase.

1-Fluorododecane: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Long-Chain 1-Fluoroalkane in Scientific Research and Drug Development

Abstract

1-Fluorododecane (CH₃(CH₂)₁₀CH₂F), a saturated long-chain monofluoroalkane, has garnered significant interest within the scientific community, particularly in the fields of materials science, medicinal chemistry, and drug development. The strategic incorporation of a single fluorine atom at the terminal position of the dodecyl chain imparts unique physicochemical properties that differentiate it from its non-fluorinated counterpart, dodecane. These properties, including altered lipophilicity, metabolic stability, and unique spectroscopic signatures, make this compound a valuable tool for a range of applications, from its use as a reference standard to its potential as a molecular probe for investigating biological systems. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical characteristics, synthesis and purification protocols, spectral analysis, and its current and potential applications in research and drug development.

Physicochemical Properties

The introduction of a fluorine atom significantly influences the physical and chemical properties of the dodecane backbone. A summary of the key physicochemical data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₅F | [1] |

| Molecular Weight | 188.33 g/mol | [2] |

| CAS Number | 334-68-9 | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 0.807 g/mL at 25 °C | [2][4] |

| Boiling Point | 227-229 °C | [4] |

| Refractive Index (n²⁰/D) | 1.420 | [2][4] |

| Flash Point | 106 °C (223 °F) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents |

Synthesis and Purification

The primary route for the synthesis of this compound is through the nucleophilic fluorination of 1-dodecanol. Several fluorinating agents can be employed for this conversion, with Diethylaminosulfur Trifluoride (DAST) and Yarovenko's reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) being commonly utilized.

Experimental Protocol: Synthesis using Diethylaminosulfur Trifluoride (DAST)

This protocol describes the synthesis of this compound from 1-dodecanol using DAST as the fluorinating agent.

Materials:

-

1-Dodecanol

-

Diethylaminosulfur Trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry, argon-purged round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-dodecanol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST (1.1 equivalents) to the stirred solution via the dropping funnel.[5] Caution: DAST is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using one or a combination of the following methods:

-

Fractional Distillation: Due to its relatively high boiling point, fractional distillation under reduced pressure is an effective method for purifying this compound from lower-boiling impurities and unreacted starting material.[6][7][8]

-

Column Chromatography: For higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane or petroleum ether) can be employed to separate this compound from any polar impurities.[9]

Spectral Analysis and Characterization

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by a triplet of triplets in the downfield region (around 4.4 ppm) corresponding to the two protons on the carbon atom bonded to fluorine (-CH₂F). The splitting pattern arises from coupling to the adjacent methylene protons and the fluorine atom. The remaining methylene protons appear as a broad multiplet in the upfield region (around 1.3 ppm), with the terminal methyl group appearing as a triplet (around 0.9 ppm).

-

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atom directly attached to the fluorine atom (C-1) exhibits a characteristic doublet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon is significantly shifted downfield compared to the corresponding carbon in dodecane. The other carbon signals appear in the aliphatic region.

-

¹⁹F NMR: The fluorine-19 NMR spectrum shows a single triplet corresponding to the fluorine atom, with coupling to the adjacent two protons.[10][11][12]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) will show a molecular ion peak (M⁺) at m/z 188. The fragmentation pattern is characterized by the loss of HF (M-20) and successive losses of alkyl fragments.[1][13][14][15][16][17] A prominent peak at m/z 33, corresponding to the [CH₂F]⁺ fragment, is also typically observed.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research areas, particularly in the context of drug development and biophysical studies.

Molecular Probe for Membrane Fluidity Studies

The hydrophobic dodecyl chain of this compound allows it to readily partition into lipid bilayers, while the terminal fluorine atom can serve as a sensitive NMR probe. Changes in the chemical environment surrounding the fluorine nucleus, which are influenced by the fluidity and order of the lipid membrane, can be detected by ¹⁹F NMR spectroscopy. This makes this compound a potential tool for studying drug-membrane interactions and the effects of drug candidates on membrane properties.[18][19][20][21][22]

Experimental Workflow: Assessing Membrane Fluidity

Caption: Workflow for studying drug-induced changes in membrane fluidity using this compound as a ¹⁹F NMR probe.

Substrate for Cytochrome P450 Metabolism Studies

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast number of drugs. The introduction of a fluorine atom can significantly alter the metabolic fate of a molecule. This compound can serve as a model substrate to investigate the regioselectivity of hydroxylation by various CYP isoforms. The resulting hydroxylated metabolites can be identified and quantified using techniques like GC-MS or LC-MS, providing insights into how fluorination affects drug metabolism.[23][24][25][26][27]

Signaling Pathway: Hypothetical Metabolism of this compound by CYP450

Caption: Hypothetical metabolic pathway of this compound mediated by cytochrome P450 enzymes.

Reference Standard in Analytical Chemistry

Due to its well-defined structure and properties, high-purity this compound can be used as a reference standard in various analytical techniques, including gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, particularly for the quantification of other fluorinated compounds.

Safety and Handling

This compound is a chemical that should be handled with care. It is classified as acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable long-chain 1-fluoroalkane with a unique set of physicochemical properties that make it a useful tool for researchers in chemistry, biology, and drug development. Its synthesis from readily available starting materials and its distinct spectroscopic signature allow for its application as a molecular probe to investigate complex biological systems, such as cell membranes, and to study the metabolic pathways of fluorinated compounds. As the interest in fluorinated molecules in pharmaceuticals continues to grow, the importance of well-characterized building blocks and research tools like this compound will undoubtedly increase. This technical guide provides a foundational resource for scientists looking to utilize this compound in their research endeavors.

References

- 1. Dodecane, 1-fluoro- [webbook.nist.gov]

- 2. This compound 98 334-68-9 [sigmaaldrich.com]

- 3. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 4. This compound | 334-68-9 [amp.chemicalbook.com]

- 5. DAST - Enamine [enamine.net]